![molecular formula C17H27N3O2S B14221679 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide CAS No. 827036-74-8](/img/structure/B14221679.png)
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a mercaptoacetylamino group, and a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Hexyl Chain: The hexyl chain can be attached through a series of reactions involving halogenation and subsequent nucleophilic substitution.
Incorporation of the Mercaptoacetylamino Group: The mercaptoacetylamino group can be introduced by reacting the intermediate compound with mercaptoacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiol groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.
4-dimethylamino-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: A compound with similar structural features but different functional groups.
Uniqueness
4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide is unique due to the presence of both a mercaptoacetylamino group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
CAS 编号 |
827036-74-8 |
|---|---|
分子式 |
C17H27N3O2S |
分子量 |
337.5 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C17H27N3O2S/c1-20(2)15-9-7-14(8-10-15)17(22)19-12-6-4-3-5-11-18-16(21)13-23/h7-10,23H,3-6,11-13H2,1-2H3,(H,18,21)(H,19,22) |
InChI 键 |
NGLUZLJLVYSKLA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



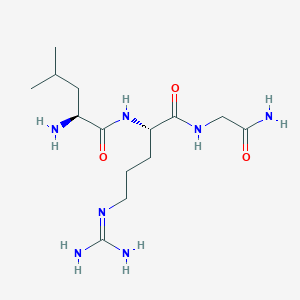
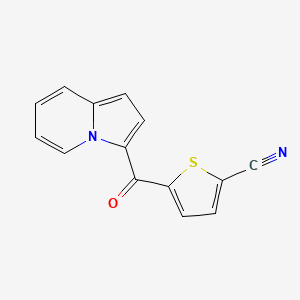
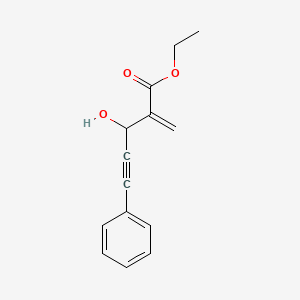


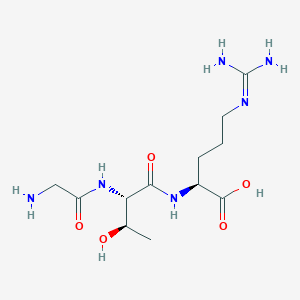

![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
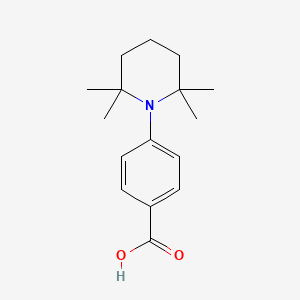
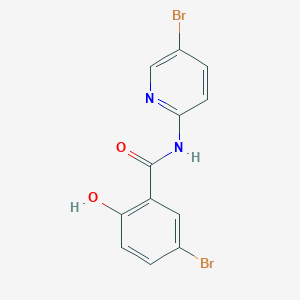
![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
